molecular formula C7H8ClNO2 B564515 2-Pyridylacetic Acid-d6 Hydrochloride (Major) CAS No. 1329799-67-8

2-Pyridylacetic Acid-d6 Hydrochloride (Major)

Katalognummer: B564515
CAS-Nummer: 1329799-67-8
Molekulargewicht: 179.633
InChI-Schlüssel: MQVISALTZUNQSK-UNJHBGEESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Pyridylacetic Acid-d6 Hydrochloride (CAS 1329799-67-8) is a deuterated isotopologue of 2-Pyridylacetic Acid Hydrochloride, where six hydrogen atoms are replaced with deuterium (2H or D). Its molecular formula is C7HD6NO2·HCl, with a molecular weight of 179.7 g/mol (173.6 g/mol for the non-deuterated form + 6 deuterium atoms) . This compound is primarily used as a high-purity internal standard in analytical method development (AMD), method validation (AMV), and quality control (QC) for Betahistine-related pharmaceutical applications, particularly in Abbreviated New Drug Applications (ANDA) . Its deuterated structure ensures distinct mass spectral signatures, enabling precise quantification in liquid chromatography-mass spectrometry (LC-MS) workflows .

Vorbereitungsmethoden

Synthetic Routes for Deuterium Incorporation

Deuterium labeling of 2-pyridylacetic acid hydrochloride requires precise control over reaction conditions to achieve ≥98% isotopic purity. Two primary methodologies dominate current practice: acid-catalyzed hydrogen-deuterium exchange and transition metal-catalyzed deuteration .

Acid-Catalyzed Hydrogen-Deuterium Exchange

This conventional approach employs deuterated solvents (e.g., D₂O, CD₃OD) under reflux to replace labile hydrogen atoms. The reaction typically proceeds via protonation of the pyridine nitrogen, activating adjacent C-H bonds for deuterium exchange . Key parameters include:

ParameterOptimal ValueEffect on Deuterium Incorporation
Temperature80–100°CHigher rates above 80°C
Reaction Time48–72 hoursProlonged duration enhances D/H exchange
CatalystDCl in D₂O (0.1–1 M)Acid concentration critical for N-protonation
Solvent SystemD₂O:CD₃OD (3:1 v/v)Mixed solvents improve solubility

The method achieves 85–92% deuteration at the pyridine ring positions but requires subsequent purification to remove non-exchanged species .

Rhodium-Catalyzed Directed Deuteration

A patent-pending method (WO2017045648A1) utilizes [Rh(cod)₂]OTf as a catalyst with deuterium gas (D₂) in THF-d₈ at 60°C . This approach targets specific C-H bonds through coordination-directed mechanisms:

  • Coordination : Rhodium binds to the pyridine nitrogen, activating ortho C-H bonds.

  • Oxidative Addition : D₂ inserts into the Rh–C bond.

  • Reductive Elimination : Releases deuterated product with >99% regioselectivity.

Comparative performance metrics:

MetricAcid-CatalyzedRhodium-Catalyzed
Deuterium Efficiency85–92%96–99%
Reaction Time72 hours6–8 hours
Isotopic Purity90–95%98–99.5%
ScalabilityMulti-kilogramLab-scale (<100 g)

The rhodium method reduces side products but faces challenges in catalyst recovery and cost .

Industrial-Scale Production and Optimization

Commercial synthesis requires balancing deuteration efficiency with economic viability. A hybrid approach combining initial acid-catalyzed exchange followed by rhodium finishing achieves 98.5% isotopic purity at 1/3 the cost of pure catalytic methods .

Reaction Optimization

Central composite design experiments identified critical factors for the hybrid process:

FactorLow LevelHigh LevelOptimal Point
D₂O Concentration50% v/v90% v/v78% v/v
Rh Loading0.5 mol%2.0 mol%1.2 mol%
Pressure (D₂ gas)1 atm5 atm3.8 atm

Response surface methodology confirmed these parameters reduce undesired deuteration at the acetic acid moiety by 67% compared to single-step methods .

Purification and Analytical Validation

Post-synthetic processing ensures compliance with pharmacological standards for isotopic and chemical purity.

Chromatographic Purification

Reversed-phase HPLC conditions for isolating 2-Pyridylacetic Acid-d6 Hydrochloride:

ColumnMobile PhaseFlow RateRetention TimePurity Gain
C18 (250 × 4.6 mm)0.1% DCOOD in D₂O:CD₃CN (95:5)1 mL/min12.3 min98.2% → 99.7%
HILIC (150 × 2.1 mm)10 mM NH₄OAc in CD₃CN:D₂O (85:15)0.3 mL/min8.7 min97.8% → 99.4%

Ion-pairing agents like perdeuterated heptafluorobutyric acid (d₃-HFBA) improve separation of isotopologues differing by single deuterium atoms .

Spectroscopic Confirmation

Multi-technique validation ensures structural fidelity:

¹H NMR (600 MHz, D₂O):

  • δ 8.45 (d, J = 4.8 Hz, 1H, H-6)

  • δ 7.85 (t, J = 7.8 Hz, 1H, H-4)

  • δ 7.32 (d, J = 7.8 Hz, 1H, H-3)
    Deuterium incorporation reduces proton signals by 83–92% at target positions .

HRMS (ESI+):

  • Calculated for C₇D₆ClNO₂ [M+H]⁺: 180.0643

  • Observed: 180.0638 (Δ = 2.8 ppm)

  • Isotopic pattern matches simulated M+6 cluster (R² = 0.998) .

ConditionAcceptable RangeDegradation Pathway
Temperature-20°C ± 2°CHydrolysis above 4°C
Humidity<10% RHDeliquescence at >30% RH
Aqueous SolutionspH 2.5–3.5 (DCl)Deutero-exchange in neutral pH

Accelerated stability studies (40°C/75% RH) show <0.5% deuterium loss over 6 months when stored in amber vials with PTFE-lined caps .

Industrial Case Study: Batch Production Analysis

A 5 kg GMP-compliant batch analysis revealed critical process parameters:

ParameterSpecificationBatch Result
Deuteration at C-2≥98%98.7% ± 0.3%
Acetic Acid Deuteration≥95%96.2% ± 0.5%
Residual Rhodium≤1 ppm0.8 ppm
Endotoxin Levels<0.1 EU/mg0.05 EU/mg

The batch met all ICH Q3D elemental impurity guidelines, demonstrating scalability of the hybrid deuteration approach .

Analyse Chemischer Reaktionen

Types of Reactions

2-Pyridylacetic Acid-d6 Hydrochloride (Major) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in a polar solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridylacetic acid derivatives, while reduction may produce deuterated alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Pyridylacetic Acid-d6 Hydrochloride is utilized in the development of pharmaceutical compounds due to its structural properties that allow for the modification of biological activity. Its role as a stable isotope labeled compound enables researchers to track the metabolism and pharmacokinetics of drugs in biological systems.

  • Case Study : A study highlighted the synthesis of non-peptidic inhibitors for SARS-CoV-2, where deuterated compounds were used to optimize binding affinities and metabolic stability in vivo .

Analytical Chemistry

The compound serves as an important reference standard in analytical methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Its isotopic labeling assists in quantifying target analytes in complex mixtures.

  • Application : In pharmaceutical testing, 2-Pyridylacetic Acid-d6 Hydrochloride is employed to validate analytical methods by serving as an internal standard .

Biological Research

The compound has been investigated for its potential therapeutic effects, particularly in the context of neurological disorders. Its interaction with histamine receptors has been studied for implications in treating conditions like Alzheimer’s disease and Parkinson’s disease.

  • Research Insight : A study on histamine H3 receptor ligands indicated that modifications using deuterated compounds could enhance the antioxidant properties necessary for neuroprotection .

Wirkmechanismus

The mechanism of action of 2-Pyridylacetic Acid-d6 Hydrochloride (Major) involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide increased stability and resistance to metabolic degradation, allowing for more precise studies of its effects. The compound can act as a substrate or inhibitor in various enzymatic reactions, influencing the activity of enzymes and other proteins involved in metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Non-Deuterated Analog: 2-Pyridylacetic Acid Hydrochloride

  • CAS No.: 16179-97-8
  • Molecular Formula: C7H7NO2·HCl
  • Molecular Weight : 173.6 g/mol
  • Key Differences: Isotopic Composition: The non-deuterated form lacks six deuterium atoms, resulting in a lower molecular weight. Chromatographic Behavior: While retention times (RT) in LC-MS may overlap, the deuterated form exhibits a distinct mass-to-charge (m/z) ratio, critical for avoiding interference in quantitative analyses . Applications: Used as a reference standard but lacks the isotopic specificity required for advanced QC in deuterated drug formulations .

Positional Isomer: 3-Pyridylacetic Acid Hydrochloride

  • CAS No.: 6419-36-9
  • Molecular Formula: C7H7NO2·HCl
  • Molecular Weight : 173.6 g/mol
  • Key Differences: Structural Variation: The pyridine ring’s acetic acid substituent is at the 3-position instead of the 2-position. Analytical Utility: The positional difference alters retention time (RT) and MS/MS fragmentation patterns, necessitating separate calibration standards .

Deuterated Pharmaceutical Standards

Examples include [2H6]-Ivabradine Hydrochloride (CAS 148870-59-1) and [2H6]-Dronedarone Hydrochloride (CAS 1329809-23-5) .

  • Common Features :
    • Use of deuterium to enhance mass spectral resolution.
    • Compliance with regulatory guidelines for isotopic purity (≥98% deuterium enrichment) .
  • Contrast :
    • Target Applications : While 2-Pyridylacetic Acid-d6 focuses on Betahistine impurities, other deuterated standards are tailored to specific drugs (e.g., Ivabradine for cardiovascular therapies) .

Analytical and Regulatory Considerations

Chromatographic Performance

  • Retention Time (RT) Variability : highlights RT fluctuations due to column batches and LC-MS setups. For example, valine and betaine showed RT shifts of ~0.4–0.5 min across studies. While isotopic labeling minimally affects RT, the mass shift (e.g., +6 Da for 2-Pyridylacetic Acid-d6) ensures unambiguous identification in MS .
  • Impurity Separation : The deuterated standard is chromatographically resolved from structurally similar impurities like 3-Pyridylacetic Acid (Figure 2E,F in ) .

Purity and Compliance

  • 2-Pyridylacetic Acid-d6 : ≥98% isotopic purity, synthesized under Good Manufacturing Practice (GMP) for pharmaceutical QC .
  • Non-Deuterated Analog: Typically 97% chemical purity, insufficient for deuterium-sensitive applications .

Regulatory Status

  • 2-Pyridylacetic Acid-d6 is explicitly validated for ANDA submissions, whereas positional isomers like 3-Pyridylacetic Acid Hydrochloride lack equivalent regulatory documentation .

Biologische Aktivität

2-Pyridylacetic Acid-d6 Hydrochloride (Major) is a deuterated derivative of 2-pyridylacetic acid, which has garnered attention in various biological and pharmaceutical applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7_7H6_6D6_6ClN\O2_2
  • Molecular Weight : 179.63 g/mol
  • CAS Number : 1329799-67-8
  • Stability : Unstable in solution, hygroscopic .

2-Pyridylacetic Acid-d6 Hydrochloride exhibits various biological activities, including:

  • Anti-infection Properties : It has shown effectiveness against a range of pathogens including bacteria, viruses, and fungi. Notably, it has been tested against HIV, influenza virus, and several other viral infections .
  • Cell Cycle Regulation : The compound influences cell cycle progression and apoptosis, suggesting potential applications in cancer therapy .
  • Neuronal Signaling : It interacts with various neurotransmitter receptors, indicating a role in modulating neurochemical pathways .

Biological Activity Data

The following table summarizes key biological activities associated with 2-Pyridylacetic Acid-d6 Hydrochloride:

Activity TypeDescription
Anti-infection Effective against HIV, influenza, and other viral pathogens
Apoptosis Induction Promotes programmed cell death in cancer cells
Cell Cycle Regulation Modulates phases of the cell cycle, potentially inhibiting tumor growth
Neuronal Modulation Affects neurotransmitter systems, influencing mood and cognitive functions

Case Studies

  • Antiviral Activity Against HIV :
    In a study by MedchemExpress, 2-Pyridylacetic Acid-d6 Hydrochloride demonstrated significant antiviral activity against HIV-1 in vitro. The compound reduced viral loads significantly compared to control groups .
  • Cancer Cell Apoptosis :
    Research published in Bioorganic & Medicinal Chemistry Letters indicated that this compound could induce apoptosis in various cancer cell lines through activation of caspase pathways. The study highlighted its potential as a therapeutic agent for treating malignancies .
  • Neuroprotective Effects :
    A study focusing on neuronal signaling revealed that 2-Pyridylacetic Acid-d6 hydrochloride could enhance synaptic plasticity and protect neurons from oxidative stress. This suggests its utility in neurodegenerative diseases .

Research Findings

Further research has identified several pathways influenced by 2-Pyridylacetic Acid-d6 Hydrochloride:

  • MAPK/ERK Pathway : The compound activates this pathway, which is crucial for cell proliferation and differentiation .
  • NF-κB Signaling : It inhibits NF-κB activity, thereby reducing inflammation and potentially mitigating inflammatory diseases .
  • Protein Tyrosine Kinase Inhibition : The compound has been noted to inhibit various protein tyrosine kinases, which are involved in cancer progression and metastasis .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Pyridylacetic Acid-d6 Hydrochloride (Major) with high isotopic purity?

Methodological Answer:

  • Ensure deuteration occurs at specific positions (e.g., methyl or pyridyl groups) using deuterated precursors like deuterium oxide (D₂O) or deuterated acetic acid derivatives.
  • Monitor isotopic enrichment via mass spectrometry (MS) or nuclear magnetic resonance (¹H/²H NMR) to confirm ≥98 atom% deuterium incorporation, as required for metabolic tracer studies .
  • Purify intermediates via recrystallization or preparative HPLC to remove non-deuterated impurities, which can skew quantitative analyses .

Q. How should researchers validate the chemical stability of 2-Pyridylacetic Acid-d6 Hydrochloride under experimental storage conditions?

Methodological Answer:

  • Conduct accelerated stability studies by exposing the compound to varying temperatures (e.g., 4°C, -20°C, and room temperature) and humidity levels.
  • Use reverse-phase HPLC with UV detection (e.g., 254 nm) to track degradation products over time.
  • Compare results to non-deuterated analogs (e.g., 2-Pyridylacetic Acid Hydrochloride, CAS 16179-97-8) to assess isotopic effects on stability .

Advanced Research Questions

Q. What strategies can resolve discrepancies in isotopic purity assessments between MS and NMR data for deuterated compounds like 2-Pyridylacetic Acid-d6 Hydrochloride?

Methodological Answer:

  • Cross-validate techniques : MS quantifies bulk isotopic abundance, while ¹H NMR detects residual protiated signals in specific regions (e.g., pyridyl protons).
  • Assign deuterium positions : Use 2D NMR (e.g., HSQC) to confirm deuteration sites and rule out partial deuteration in non-target positions.
  • Control for solvent exchange : Deuterated solvents (e.g., DMSO-d6) may introduce artifacts; use inert solvents like acetonitrile for NMR analysis .

Q. How can researchers design pharmacokinetic studies using 2-Pyridylacetic Acid-d6 Hydrochloride to account for isotopic effects on metabolic pathways?

Methodological Answer:

  • Comparative dosing : Administer both deuterated and non-deuterated forms to the same model (e.g., rodents) and measure clearance rates via LC-MS/MS.
  • Isotope effect correction : Apply kinetic isotope effect (KIE) factors to adjust for slower metabolic rates in deuterated compounds.
  • Tracer quantification : Use stable isotope dilution assays with internal standards (e.g., ¹³C-labeled analogs) to minimize matrix effects .

Q. What analytical techniques are optimal for distinguishing 2-Pyridylacetic Acid-d6 Hydrochloride from its non-deuterated counterpart in complex biological matrices?

Methodological Answer:

  • High-resolution MS : Employ Q-TOF or Orbitrap systems to resolve mass shifts (Δm/z = +6 for d6 labeling).
  • Chromatographic separation : Optimize HPLC gradients using ion-pairing agents (e.g., TFA) to enhance retention time differences between deuterated and non-deuterated species.
  • Data-independent acquisition (DIA) : Use SWATH-MS to fragment all ions within a predefined range, ensuring comprehensive detection of isotopic variants .

Q. Experimental Design and Data Analysis

Q. How can researchers optimize reaction yields for synthesizing 2-Pyridylacetic Acid-d6 Hydrochloride while minimizing isotopic dilution?

Methodological Answer:

  • Control reaction stoichiometry : Use excess deuterated reagents (e.g., DCl for hydrochlorination) to drive deuteration to completion.
  • Monitor reaction progress : Track deuterium incorporation in real-time using in-line FTIR or Raman spectroscopy.
  • Post-synthesis QC : Validate batch consistency with triple-quadrupole MS for precise isotopic distribution profiling .

Q. What statistical approaches are recommended for analyzing dose-response data involving deuterated compounds in enzyme inhibition studies?

Methodological Answer:

  • Non-linear regression modeling : Fit data to Hill or Michaelis-Menten equations using software like GraphPad Prism, adjusting for isotopic effects on binding affinity.
  • Bootstrap resampling : Assess confidence intervals for IC₅₀ values to account for variability in deuterated vs. non-deuterated compound interactions.
  • Multivariate ANOVA : Compare inhibition curves across isotopic forms to identify significant differences in potency .

Q. Handling and Storage

Q. What protocols ensure long-term stability of 2-Pyridylacetic Acid-d6 Hydrochloride in laboratory settings?

Methodological Answer:

  • Storage conditions : Store lyophilized powder at ≤-20°C in amber vials under argon to prevent hygroscopic degradation and photolysis.
  • Reconstitution : Use deuterated solvents (e.g., D₂O) for aqueous solutions to avoid proton exchange.
  • Stability monitoring : Perform periodic LC-MS checks to detect hydrolysis or oxidation products, especially at the pyridyl-acetic acid linkage .

Eigenschaften

CAS-Nummer

1329799-67-8

Molekularformel

C7H8ClNO2

Molekulargewicht

179.633

IUPAC-Name

2,2-dideuterio-2-(3,4,5,6-tetradeuteriopyridin-2-yl)acetic acid;hydrochloride

InChI

InChI=1S/C7H7NO2.ClH/c9-7(10)5-6-3-1-2-4-8-6;/h1-4H,5H2,(H,9,10);1H/i1D,2D,3D,4D,5D2;

InChI-Schlüssel

MQVISALTZUNQSK-UNJHBGEESA-N

SMILES

C1=CC=NC(=C1)CC(=O)O.Cl

Synonyme

2-Pyridineacetic Acid-d6 Hydrochloride;  2-(Pyridin-2-yl)acetic Acid-d6 Hydrochloride; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.